5-Chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane
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Description
Scientific Research Applications
Electrochemical Reduction in Organic Synthesis
The electrochemical reduction of various dihalopentanes, including 1-chloro-5-iodopentane, has been studied for its application in organic synthesis. This process, observed at carbon electrodes in dimethylformamide, leads to the formation of several compounds like cyclopentane, n-pentane, and 1-pentene, demonstrating the versatility of electrochemical methods in synthesizing organic compounds (Pritts & Peters, 1994).
Chemical Modification in Hepatitis C Inhibitors
Chemical modification, such as introducing a bicyclo[1.1.1]pentane moiety, has been used in hepatitis C virus inhibitors to improve metabolic stability. This process showcases the importance of structural modifications in enhancing the effectiveness of pharmaceutical compounds (Zhuo et al., 2016).
Biosensor Development in Chemotherapeutics
Electrochemical DNA-based biosensors utilize analogues of pentamidine, including compounds like 1,5-bis(4-amidinophenoxy)pentane, to screen for chemical compounds that interact with DNA. This is particularly useful in the rapid evaluation of potential chemotherapeutics (Szpakowska et al., 2006).
Homolytic Addition in Organic Reactions
The homolytic addition of thiophenol to compounds like 5-chloro-3-vinyl-1-pentene demonstrates the utility of this reaction in generating various organic compounds. This type of reaction is pivotal in synthetic organic chemistry (Vasil’eva et al., 1970).
Extraction and Measurement Techniques
The use of n-pentane for extracting fluometuron from water samples shows its application in analytical chemistry, especially in measuring trace amounts of chemicals in environmental samples (Davidson et al., 1968).
Synthesis and Polymerization in Organometallic Chemistry
Monocyclopentadienyltitanium complexes containing various ligands demonstrate the application of 5-chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane in organometallic chemistry, particularly in the synthesis and study of compounds for polymerization processes (Flores et al., 1996).
properties
IUPAC Name |
5-chloro-1-[3-(trifluoromethyl)phenyl]pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3O/c13-7-2-1-6-11(17)9-4-3-5-10(8-9)12(14,15)16/h3-5,8H,1-2,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOPDBDSEXJMEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621986 |
Source
|
Record name | 5-Chloro-1-[3-(trifluoromethyl)phenyl]pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
487058-80-0 |
Source
|
Record name | 5-Chloro-1-[3-(trifluoromethyl)phenyl]pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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